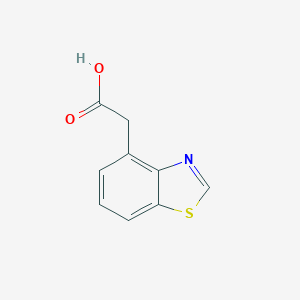

4-Benzothiazoleacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzothiazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQGYEOIXUKLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632703 | |

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208117-17-3 | |

| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Benzothiazoleacetic acid" fundamental properties

An In-Depth Technical Guide to 4-Benzothiazoleacetic Acid: Core Properties and Applications

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an acetic acid group attached at the 4-position of the benzothiazole core. As a member of the benzothiazole family, this molecule serves as a significant structural motif and versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comprehensive technical overview of the fundamental properties, synthesis, analytical methodologies, and potential applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the benzothiazole core and the carboxylic acid functional group.

Core Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized below. These values are essential for handling, formulation, and experimental design.

| Property | Predicted Value / Information | Rationale / Reference |

| Molecular Formula | C₉H₇NO₂S | Derived from its chemical structure. |

| Molecular Weight | 193.22 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical for small aromatic organic acids. |

| Melting Point | ~190-200 °C | Inferred from similar structures like 4-Thiazolecarboxylic acid (195-199 °C).[3] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts slight aqueous solubility, while the aromatic core favors organic solvents. |

| pKa | ~4-5 | The acidity is primarily determined by the carboxylic acid group, similar to benzoic acid.[4] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established spectroscopic principles.[5][6]

| Technique | Predicted Spectroscopic Data |

| ¹H NMR | δ ~12.5-13.0 ppm (s, 1H, -COOH), δ ~7.5-8.2 ppm (m, 4H, Ar-H), δ ~4.0 ppm (s, 2H, -CH₂-) |

| ¹³C NMR | δ ~172 ppm (C=O), δ ~153 ppm, ~135 ppm (Benzothiazole quaternary C), δ ~120-130 ppm (Ar-CH), δ ~40 ppm (-CH₂-) |

| Infrared (IR) | ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, ~1450 cm⁻¹ (C=C, C=N stretches), ~750 cm⁻¹ (C-S stretch) |

| Mass Spec (EI) | m/z (M⁺) = 193, Fragment at m/z = 148 (loss of -COOH), Fragment at m/z = 134 (loss of -CH₂COOH) |

Synthesis and Reaction Chemistry

The synthesis of benzothiazole derivatives is a well-established field in organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[7]

Proposed Synthetic Pathway

A plausible and direct route to this compound involves the reaction of 2-aminothiophenol with a suitable malonic acid derivative followed by cyclization and decarboxylation. This approach is favored for its high efficiency and the availability of starting materials.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: General Synthesis

-

Condensation: Equimolar amounts of 2-aminothiophenol and diethyl malonate are heated, either neat or in a high-boiling solvent (e.g., xylene), to initiate condensation.

-

Cyclization/Saponification: The resulting intermediate is treated with a strong base, such as sodium hydroxide in ethanol, and heated to promote intramolecular cyclization and hydrolyze the ester groups.

-

Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.

-

Decarboxylation: The isolated intermediate is heated above its melting point until carbon dioxide evolution ceases, yielding the crude this compound.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a privileged structure in drug discovery, conferring a wide range of pharmacological activities.[2][8] Derivatives have shown significant promise in several therapeutic areas.

-

Anticancer Activity: Many benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective cytotoxicity against various cancer cell lines, often through mechanisms involving cytochrome P450 enzymes or by inducing apoptosis.[1][8]

-

Antimicrobial Properties: The benzothiazole nucleus is a key component in compounds designed to inhibit bacterial enzymes such as DNA gyrase and dihydropteroate synthase, making it a valuable scaffold for developing new antibacterial agents to combat resistance.[9]

-

Anti-inflammatory Effects: Certain benzothiazole compounds act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO), suggesting their potential in treating inflammatory disorders.[1]

-

Neuroprotection: The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in developing treatments for neurodegenerative diseases.[2]

This compound itself can be considered both a potentially active molecule and, more importantly, a key starting material for the synthesis of more complex and potent derivatives targeting these biological pathways.

Analytical Methodologies

Robust analytical methods are essential for ensuring the quality, purity, and concentration of this compound in research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to the compound's polarity, non-volatility, and UV-active aromatic structure.

HPLC Method Protocol

-

Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV-Vis detector, and an autosampler.

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shape for the carboxylic acid. A typical starting condition would be 60:40 (v/v) Acetonitrile:Water with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 254 nm or 280 nm, where the benzothiazole core exhibits strong absorbance.

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol. Dilute to create calibration standards and test samples within the linear range of the detector.

-

Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]

Caption: Logical flow for the validation of an analytical HPLC method.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following recommendations are based on safety data sheets for similar chemical structures.[11]

-

Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Handle with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents, bases, and acids.

References

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules.

- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online.

- Synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2018). World Journal of Pharmacy and Pharmaceutical Sciences.

- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.

- Synthesis and Biological Activity of Benzothiazolo- and Benzoxazolo[3,2-a]quinolinium Salts. (1982). Journal of Medicinal Chemistry.

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Spectroscopy Data for Undergraduate Teaching. (2023). ERIC.

- Benzoic acid. (n.d.). Wikipedia.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). ResearchGate.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). PMC - NIH.

- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PMC - NIH.

- Benzothiazole. (n.d.). PubChem - NIH.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2009). Journal of Molecular Structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. files.eric.ed.gov [files.eric.ed.gov]

- 6. lehigh.edu [lehigh.edu]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to 4-Benzothiazoleacetic Acid (CAS 208117-17-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold

4-Benzothiazoleacetic acid, also known as 2-(1,3-benzothiazol-4-yl)acetic acid, belongs to the benzothiazole class of heterocyclic compounds. This scaffold, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Benzothiazole derivatives are recognized for their wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The structural versatility of the benzothiazole nucleus allows for extensive modification, making it a privileged scaffold in the development of novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 208117-17-3 | [6][7] |

| Molecular Formula | C9H7NO2S | [6] |

| Molecular Weight | 193.22 g/mol | [6] |

| Appearance | Typically a solid | [8] |

| IUPAC Name | 2-(1,3-benzothiazol-4-yl)acetic acid | [7] |

Synthesis of this compound

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various carbonyl compounds. A common and effective method for synthesizing this compound involves the hydrolysis of its corresponding ester, ethyl 2-(1,3-benzothiazol-4-yl)acetate. This precursor can be synthesized through the reaction of 2-aminothiophenol with a suitable malonic ester derivative.[9]

The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis. It is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[10]

Experimental Protocol: Synthesis via Hydrolysis

-

Reaction Setup: Dissolve ethyl 2-(1,3-benzothiazol-4-yl)acetate in a suitable solvent, such as a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.

-

Heating: Heat the mixture under reflux for a specified period to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water to remove any inorganic impurities, and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

A comprehensive characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole ring system.

-

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.[11][12]

-

C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.[11][12]

-

C=N and C=C Stretches: Absorptions in the 1630-1450 cm⁻¹ region are characteristic of the C=N stretching of the thiazole ring and the C=C stretching vibrations within the benzene ring.[11][13]

-

C-S Stretch: A weaker absorption band for the C-S bond is typically observed in the fingerprint region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would be expected to show the following signals:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group.

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the benzothiazole ring system.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include:

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ > 170 ppm).

-

Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (193.22).[6] Fragmentation patterns can provide further structural information. Common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis.[14][15]

Caption: Analytical workflow for the characterization of the compound.

Potential Applications in Drug Discovery

The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and investigational drugs.[4] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

-

Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential as anticancer agents, showing activity against a range of tumor cell lines.[1][2]

-

Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[3]

-

Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[3]

-

Neuroprotective Applications: The scaffold is also found in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's.[4]

While specific biological activity for this compound (CAS 208117-17-3) is not extensively documented in the public domain, its structural features suggest it could serve as a valuable building block or lead compound for the synthesis of new derivatives with potential therapeutic applications in these areas.

Conclusion

This compound is a compound of significant interest due to its core benzothiazole structure, a well-established pharmacophore in medicinal chemistry. This guide has provided a detailed overview of its synthesis, a comprehensive approach to its characterization using modern spectroscopic techniques, and a summary of the potential therapeutic applications of the broader benzothiazole class. The methodologies and insights presented herein are intended to support researchers and scientists in their efforts to explore the full potential of this and related compounds in the ongoing quest for novel and effective therapeutic agents.

References

- A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2023). MDPI.

- Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed.

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology.

- Benzothiazole derivatives as anticancer agents. (2017). PubMed Central.

- 4 - Supporting Information. (n.d.). Royal Society of Chemistry.

- Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[3][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2024). National Institutes of Health.

- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies.

- 4 - Supporting Information. (n.d.). Royal Society of Chemistry.

- Supplementary Information. (n.d.). Royal Society of Chemistry.

- Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. (1995). PubMed.

- IR spectrum of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS). (n.d.). ResearchGate.

- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). PubMed.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). MDPI.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Iraqi National Digital Library.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health.

- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Derivatives. (2015). Iraqi Journal of Pharmaceutical Sciences.

- Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. (2014). ResearchGate.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. (2014). Science Publications.

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032930). (n.d.). Human Metabolome Database.

- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.). ResearchGate.

- Acetic acid, (2-benzothiazolyloxy)-. (n.d.). NIST WebBook.

- (2-Amino-1,3-thiazol-4-yl)acetic acid. (n.d.). PubChem.

- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2013). Der Pharma Chemica.

- Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004). ResearchGate.

- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate.

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). ResearchGate.

- 5-Ethyl-2-mercaptothiazole as matrix for matrix-assisted laser desorption/ionization of a broad spectrum of analytes in positive and negative ion mode. (2001). PubMed.

- 2H-1,4-Benzothiazine, acetic acid deriv. - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 9, 2026, from [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.htm]([Link] benzoicacidIR.htm)

- Benzoic acid, 4-(phenylazo)-. (n.d.). NIST WebBook.

- Custom Chemical Synthesis India :: Products. (n.d.). Splendid Labs.

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound,(CAS# 208117-17-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 7. 208117-17-3|2-(Benzo[d]thiazol-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 8. (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. repository.qu.edu.iq [repository.qu.edu.iq]

- 14. Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Benzothiazoleacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a vast array of pharmacologically active compounds. While much of the focus has been on substitutions at the 2-position, the exploration of other isomers, such as 4-Benzothiazoleacetic acid, has paved the way for novel therapeutic agents. This in-depth guide navigates the historical landscape of benzothiazole chemistry, elucidates the foundational synthetic strategies, and charts the evolution of our understanding of this compound and its derivatives. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation benzothiazole-based therapeutics.

Introduction: The Rise of the Benzothiazole Scaffold

The journey into the world of benzothiazoles began in the late 19th and early 20th centuries, with initial investigations into the chemical architecture of these fused heterocyclic systems. The first synthesis of a 2-substituted benzothiazole was reported by A. W. Hofmann in 1887, laying the groundwork for over a century of exploration into this versatile scaffold.[1] Benzothiazole derivatives have since demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This has cemented their status as "privileged structures" in drug discovery.

The position of substituents on the benzothiazole ring system profoundly influences the molecule's physicochemical properties and its interaction with biological targets. While the 2-position has been the most extensively studied site for modification, the synthesis and investigation of derivatives with substituents on the benzene ring, such as this compound, have opened new avenues for modulating biological activity and developing compounds with unique pharmacological profiles.

Foundational Synthesis of the Benzothiazole Core: A Historical Perspective

The classical and most enduring method for the synthesis of the benzothiazole nucleus is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. This fundamental reaction has been the workhorse of benzothiazole chemistry for decades and provides a logical starting point for understanding the synthesis of this compound.

The Jacobson Synthesis and Related Condensation Reactions

The Jacobson synthesis, a method involving the cyclization of N-arylthioamides, and more broadly, the direct condensation of 2-aminothiophenols with various electrophiles, represent the cornerstone of benzothiazole synthesis.

Experimental Protocol: General Synthesis of a 2-Substituted Benzothiazole via Condensation

This protocol outlines the general procedure for the condensation of 2-aminothiophenol with a carboxylic acid, a method readily adaptable for the synthesis of various benzothiazole derivatives.

Materials:

-

2-Aminothiophenol

-

Carboxylic acid (e.g., a substituted benzoic acid)

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Appropriate solvent (e.g., toluene, xylene, or neat PPA)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminothiophenol and the desired carboxylic acid.

-

Add polyphosphoric acid as both a solvent and a catalyst. The amount of PPA should be sufficient to ensure a stirrable mixture.

-

Heat the reaction mixture to a temperature typically ranging from 130°C to 220°C. The optimal temperature will depend on the specific reactants.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The precipitate that forms is the crude benzothiazole derivative. Collect the solid by filtration.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate any remaining product.

-

Wash the combined solid product with water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified 2-substituted benzothiazole.

Causality in Experimental Design:

-

Polyphosphoric Acid (PPA): PPA serves a dual role as a solvent and a powerful dehydrating agent. Its high viscosity and acidic nature facilitate the cyclization by promoting the formation of the key intermediate and subsequent removal of a water molecule.

-

High Temperatures: The condensation reaction typically requires significant thermal energy to overcome the activation barrier for the cyclization and dehydration steps.

-

Work-up with Ice: The highly exothermic dilution of PPA with water necessitates the use of ice to control the temperature and prevent degradation of the product.

The Emergence of this compound: A Synthetic Strategy

While a singular, celebrated "discovery" of this compound is not prominent in the historical literature, its synthesis can be logically deduced from the foundational principles of benzothiazole chemistry. The key challenge lies in the introduction of the acetic acid moiety at the 4-position of the benzene ring. A plausible and efficient synthetic route would involve the preparation of a suitably substituted 2-aminothiophenol precursor.

Proposed Synthetic Pathway to this compound

A logical retrosynthetic analysis of this compound points towards a strategy involving the cyclization of a precursor already bearing the acetic acid functional group.

Diagram of the Proposed Retrosynthetic Pathway for this compound

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Proposed Synthesis of this compound

This protocol details a plausible multi-step synthesis of this compound, starting from a commercially available substituted aniline.

Step 1: Synthesis of a Substituted Thiophenol

-

Begin with a suitable starting material such as 2-amino-3-methylbenzoic acid.

-

Protect the amino group, for example, through acetylation with acetic anhydride.

-

Perform a Sandmeyer-type reaction to introduce a thiol group at the 2-position of the benzene ring. This can be achieved by diazotization of the amino group followed by reaction with a sulfur-containing nucleophile.

-

The resulting intermediate would be a protected 2-mercapto-3-methylbenzoic acid.

Step 2: Introduction of the Acetic Acid Moiety

-

The methyl group at the 3-position can be functionalized to introduce the acetic acid side chain. This could be achieved through radical bromination followed by cyanide displacement and subsequent hydrolysis.

Step 3: Cyclization to Form the Benzothiazole Ring

-

Deprotect the amino group.

-

The resulting 2-amino-3-(carboxymethyl)thiophenol can then be cyclized with a suitable one-carbon electrophile, such as formic acid or triethyl orthoformate, under acidic conditions to form the thiazole ring, yielding this compound.

Modern Synthetic Approaches and Derivatives

While classical methods provide a robust foundation, modern organic synthesis has introduced more efficient and versatile approaches to benzothiazole derivatives. These include microwave-assisted synthesis, the use of novel catalysts, and multi-component reactions, which often offer advantages in terms of reaction times, yields, and environmental impact.

The core structure of this compound serves as a valuable template for the development of a wide range of derivatives with potential therapeutic applications. Modifications can be readily made at several positions:

-

The Carboxylic Acid Group: Esterification or amidation of the acetic acid moiety can modulate the compound's solubility, bioavailability, and interaction with biological targets.

-

The Benzene Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) on the benzene ring can fine-tune the electronic properties and steric profile of the molecule.

-

The 2-Position of the Thiazole Ring: While the parent this compound is unsubstituted at the 2-position, this site is a prime target for introducing additional functional groups to explore structure-activity relationships.

Biological Significance and Therapeutic Potential

The benzothiazole scaffold is a well-established pharmacophore, and derivatives of benzothiazoleacetic acid have been investigated for a range of biological activities.

| Derivative Class | Reported Biological Activity | Potential Therapeutic Application |

| Substituted Benzothiazole-2-acetic acids | Anti-inflammatory, Analgesic | Treatment of inflammatory disorders |

| Benzothiazole Acetic Acid Esters | Antimicrobial, Antifungal | Development of new anti-infective agents |

| Amide Derivatives of Benzothiazole Acetic Acids | Anticancer | Oncology |

The acetic acid moiety in this compound can act as a handle for further chemical modifications, allowing for the creation of extensive libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Conclusion and Future Directions

The story of this compound is intrinsically linked to the broader history of benzothiazole chemistry. While its initial synthesis may not be a landmark event in itself, the compound represents a logical and important extension of the exploration of this critical heterocyclic scaffold. The foundational synthetic methods, born out of the pioneering work of early organic chemists, continue to be relevant today, albeit with modern refinements.

As our understanding of the molecular basis of disease deepens, the benzothiazole scaffold, and specifically derivatives of this compound, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. The ability to rationally design and synthesize new analogues with tailored properties ensures that the legacy of this unassuming yet powerful molecule will endure in the field of medicinal chemistry.

References

- Hofmann, A. W. (1887). Zur Kenntniss des Thiobenzanilids. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1791. [Link]

Sources

Unraveling the Conformational Landscape of 4-Benzothiazoleacetic Acid: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of 4-Benzothiazoleacetic acid, a heterocyclic compound of significant interest in medicinal chemistry. For researchers and scientists engaged in drug development, a profound understanding of a molecule's three-dimensional architecture is paramount for predicting its interaction with biological targets. This document delineates the key structural features of this compound, outlines robust methodologies for its conformational analysis, and discusses the implications of its conformational preferences in the rational design of novel therapeutics.

Introduction: The Significance of Molecular Conformation in Drug Design

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. The specific arrangement of atoms in space, or conformation, dictates how a molecule will bind to a protein, enzyme, or nucleic acid target. This compound, with its fused benzothiazole ring system and a flexible acetic acid side chain, presents a compelling case study in the importance of conformational analysis. The benzothiazole moiety is a well-established pharmacophore found in a variety of bioactive compounds, exhibiting antimicrobial and other therapeutic properties.[1] The acetic acid substituent introduces additional degrees of freedom, allowing the molecule to adopt a range of conformations that can influence its pharmacokinetic and pharmacodynamic profiles.

A thorough understanding of the accessible conformations and the energy barriers between them is crucial for designing derivatives with improved potency, selectivity, and bioavailability. This guide will provide the theoretical and practical framework for investigating the conformational landscape of this compound.

Molecular Structure of this compound

The foundational step in any conformational analysis is a detailed examination of the molecule's static, two-dimensional structure. This compound consists of a bicyclic benzothiazole core with an acetic acid group attached at the 4-position of the benzene ring.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

The key to understanding the conformational possibilities of this molecule lies in identifying its rotatable bonds. The primary degree of rotational freedom is around the single bond connecting the methylene group of the acetic acid moiety to the benzothiazole ring. Rotation around this bond will dictate the spatial relationship between the carboxylic acid group and the bicyclic system.

Methodologies for Conformational Analysis

A multi-faceted approach, combining computational modeling with experimental validation, is the most rigorous strategy for elucidating the conformational preferences of a flexible molecule like this compound.

Computational Modeling: A Predictive Approach

Computational chemistry offers powerful tools to predict and analyze molecular conformations in the absence of experimental data. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure and geometry of molecules.[2]

Workflow for Computational Conformational Analysis:

Caption: A generalized workflow for computational conformational analysis.

Step-by-Step Protocol for DFT-Based Conformational Analysis:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic search of the conformational space is performed by rotating the key dihedral angle (C-C-C-C connecting the ring to the carboxyl group) in discrete steps (e.g., 15° or 30°).

-

Geometry Optimization: Each generated conformer is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the nearest local energy minimum.

-

Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory to obtain accurate relative energies.

-

Analysis of Results: The optimized geometries are analyzed to identify unique, low-energy conformers. A potential energy surface can be plotted to visualize the energy landscape as a function of the key dihedral angle.

Expected Low-Energy Conformers:

Based on steric and electronic considerations, two primary low-energy conformations are anticipated:

-

Syn-conformation: The carboxylic acid group is oriented towards the thiazole ring. This conformation may be stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or sulfur atoms of the thiazole ring.

-

Anti-conformation: The carboxylic acid group is directed away from the thiazole ring, minimizing steric hindrance.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |

| Syn | ~0° | 0.0 |

| Anti | ~180° | 1.5 |

| Gauche | ~60° | 3.2 |

Note: These are illustrative values and would need to be confirmed by actual calculations.

Experimental Validation: Grounding Predictions in Reality

While computational methods are predictive, experimental techniques provide the definitive evidence of molecular conformation in the solid state or in solution.

X-ray crystallography provides an atomic-resolution picture of the molecule's conformation in the crystalline state. While crystal packing forces can influence the observed conformation, it often represents a low-energy state of the molecule.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.

-

Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

The resulting crystal structure would provide precise bond lengths, bond angles, and dihedral angles, offering a definitive snapshot of a stable conformation.

NMR spectroscopy is a powerful technique for studying molecular conformation and dynamics in solution.[3] For this compound, key NMR experiments would include:

-

¹H NMR: The chemical shifts of protons, particularly those on the methylene bridge and the aromatic ring, are sensitive to the local electronic environment, which is influenced by conformation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can provide crucial distance constraints to define the predominant solution-state conformation.[4] For example, an NOE between a proton on the methylene group and a proton on the benzothiazole ring would indicate a specific spatial arrangement.

-

Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants can be related to the dihedral angle between them via the Karplus equation, providing information about the conformation of the side chain.

Visualizing Conformational Exchange with NMR:

Caption: NMR observes a population-weighted average of conformations in solution.

Implications for Drug Development

The conformational preferences of this compound have direct implications for its potential as a drug candidate. The bioactive conformation, the one that binds to the biological target, may or may not be the lowest energy conformation in solution.

-

Receptor Binding: A rigidified analog that is "locked" in the bioactive conformation may exhibit higher potency and selectivity.

-

Membrane Permeability: The molecule's conformation can affect its polarity and ability to cross cell membranes.

-

Metabolism: The accessibility of certain functional groups to metabolic enzymes can be conformation-dependent.

By understanding the conformational landscape, medicinal chemists can rationally design next-generation analogs of this compound with improved therapeutic profiles. This may involve introducing substituents that favor the bioactive conformation or reduce conformational flexibility to minimize off-target effects.

Conclusion

The study of molecular structure and conformation is a cornerstone of modern drug discovery. For this compound, a comprehensive analysis combining computational modeling and experimental validation is essential to unlock its full therapeutic potential. This guide has provided a framework for such an investigation, from the initial structural characterization to the advanced techniques used to probe its dynamic nature. The insights gained from these studies will undoubtedly pave the way for the development of novel and effective benzothiazole-based therapeutics.

References

- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules, 27(13), 4145. [Link]

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2095. [Link]

- An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. (2023). Chemical Physics Impact, 6, 100188. [Link]

- Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of Biomolecular Structure and Dynamics, 39(17), 6533-6549. [Link]

- Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (2024).

- The role of NMR spectroscopy in mapping the conformational landscape of GPCRs. (2019). Current Opinion in Structural Biology, 57, 137-144. [Link]

- Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. (2003). The Journal of Organic Chemistry, 68(13), 5119-5129. [Link]

- Calculate the dihedral angle (θ)

- Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). European Journal of Organic Chemistry, 2010(11), 2035-2056. [Link]

- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). International Journal of Molecular Sciences, 22(19), 10475. [Link]

Sources

Topic: Predicted NMR and Mass Spectrometry of 4-Benzothiazoleacetic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the benzothiazole scaffold is of significant interest due to its wide range of biological activities and applications. 4-Benzothiazoleacetic acid, a derivative of this core structure, represents a key synthetic intermediate and a potential pharmacophore. Its unambiguous structural characterization is paramount for ensuring the integrity of research and development pipelines. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond mere data points, we will delve into the causal chemical principles governing the spectral outcomes and outline robust, self-validating experimental protocols for its analysis.

Molecular Structure and Spectroscopic Overview

The first step in any analytical endeavor is a thorough understanding of the analyte's structure. This compound (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ) possesses a unique arrangement of functional groups that will dictate its spectral signature. The structure consists of a bicyclic benzothiazole system, with an acetic acid moiety attached at the C4 position of the benzene ring.

Key Structural Features for Analysis:

-

Aromatic Protons: An ABC spin system on the benzene ring.

-

Heteroaromatic Proton: A lone proton on the thiazole ring.

-

Aliphatic Protons: A methylene (-CH₂-) bridge.

-

Acidic Proton: A labile carboxylic acid proton (-COOH).

-

Carbon Skeleton: Nine distinct carbon environments, including quaternary, aromatic, and aliphatic carbons.

This guide will predict the spectral appearance of each of these features and provide the rationale based on established principles of spectroscopy.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is based on the analysis of chemical shifts, spin-spin coupling, and integration.

Rationale Behind Predicted Chemical Shifts

-

Carboxylic Acid Proton (Hₐ): The proton of the -COOH group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range.[1][2] This signal's lability means it will readily exchange with deuterium, causing it to disappear from the spectrum upon the addition of a few drops of D₂O, a key diagnostic test for acidic protons.[1][3]

-

Methylene Protons (Hₑ): These protons are situated between an electron-withdrawing carboxylic acid group and the aromatic benzothiazole system. This benzylic-like position results in a deshielded signal, predicted to be a sharp singlet around 3.9-4.2 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons (Hₑ, Hբ, H₉): The protons on the benzene portion of the scaffold (H5, H6, H7) form a complex ABC spin system. Their chemical shifts are influenced by the fused thiazole ring and the C4-acetic acid substituent. H5 (ortho to the substituent) and H7 (adjacent to the fused ring) will be the most deshielded, likely appearing in the 7.8-8.2 ppm range. H6 will be located slightly more upfield, around 7.4-7.6 ppm. Each signal will appear as a doublet of doublets due to coupling with its two aromatic neighbors.

-

Thiazole Proton (Hₕ): The C2-proton of the thiazole ring is in a highly electron-deficient heteroaromatic environment, leading to a significant downfield shift. It is predicted to appear as a singlet in the 9.0-9.3 ppm range.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Hₐ (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Disappears on D₂O exchange.[2][3] |

| Hₕ (C2-H) | 9.0 - 9.3 | Singlet | 1H | Highly deshielded due to heteroaromatic ring. |

| H₉ (C7-H) | 7.9 - 8.2 | Doublet of Doublets | 1H | Part of ABC spin system. |

| Hₑ (C5-H) | 7.8 - 8.1 | Doublet of Doublets | 1H | Part of ABC spin system. |

| Hբ (C6-H) | 7.4 - 7.6 | Doublet of Doublets | 1H | Part of ABC spin system. |

| Hₔ (-CH₂-) | 3.9 - 4.2 | Singlet | 2H | Benzylic and alpha to a carbonyl. |

Protocol for ¹H NMR Analysis

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Validation (D₂O Exchange): After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Confirmation of the -COOH peak is achieved by its disappearance.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides a map of the carbon framework of a molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.

Rationale Behind Predicted Chemical Shifts

-

Carbonyl Carbon (Cᵢ): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to being double-bonded to one oxygen and single-bonded to another. Its resonance is predicted to be in the 170-175 ppm range.[1][4]

-

Aromatic & Heteroaromatic Carbons (Cₐ-Cₕ): The eight carbons of the benzothiazole ring system will appear in the typical aromatic region of 120-155 ppm.[4][5] Quaternary carbons (C3a, C4, C7a) will generally have weaker signals. The C2 carbon, bonded to both nitrogen and sulfur, will be significantly deshielded, predicted around 152-155 ppm. Carbons C4, C5, and C7 will also be downfield due to substituent and heteroatom effects.

-

Methylene Carbon (Cⱼ): This aliphatic carbon, positioned between the aromatic ring and the carbonyl group, is predicted to have a chemical shift in the range of 35-40 ppm.[1]

Predicted ¹³C NMR Data Summary

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |

| Cᵢ (-COOH) | 170 - 175 | Characteristic shift for a carboxylic acid.[4] |

| Cₐ (C2) | 152 - 155 | Deshielded by adjacent N and S atoms. |

| Cₑ (C7a) | 150 - 153 | Quaternary carbon at ring junction. |

| Cₔ (C3a) | 134 - 137 | Quaternary carbon at ring junction. |

| Cₒ (C4) | 132 - 135 | Quaternary carbon, substituted. |

| Cₕ (C7) | 127 - 130 | Aromatic CH. |

| Cբ (C5) | 125 - 128 | Aromatic CH. |

| C₉ (C6) | 123 - 126 | Aromatic CH. |

| Cⱼ (-CH₂-) | 35 - 40 | Aliphatic carbon. |

Predicted High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for determining the molecular weight and fragmentation pattern of polar, non-volatile compounds like this compound. Electrospray Ionization (ESI) is the method of choice due to its soft nature, which preserves the molecular ion.[6][7]

Ionization and Predicted Molecular Ion

Given the acidic nature of the molecule, ESI in negative ion mode is expected to be highly efficient, producing a deprotonated molecular ion [M-H]⁻. Positive ion mode analysis would yield the protonated molecule, [M+H]⁺.

-

Chemical Formula: C₉H₇NO₂S

-

Exact Mass: 193.0198

-

Predicted [M-H]⁻ (Negative Mode): m/z 192.0121

-

Predicted [M+H]⁺ (Positive Mode): m/z 194.0276

Predicted Fragmentation Pathway (ESI Negative Mode)

Tandem MS (MS/MS) of the [M-H]⁻ ion (m/z 192.01) is predicted to follow a logical pathway dominated by the loss of the carboxyl group.

-

Primary Fragmentation: The most favorable fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion. This is a characteristic loss for deprotonated carboxylic acids.[8]

-

[C₉H₆NO₂S]⁻ → [C₈H₆NS]⁻ + CO₂

-

m/z 192.01 → m/z 148.02 (Loss of 44.0 Da)

-

-

Secondary Fragmentation: The resulting fragment ion at m/z 148.02 (a deprotonated methyl-benzothiazole carbanion) may undergo further fragmentation, such as the loss of HCN, although this would be a less favorable pathway.

The diagram below, generated using DOT language, illustrates this primary fragmentation logic.

Caption: Predicted primary fragmentation of this compound in negative ion ESI-MS/MS.

Protocol for LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Chromatography (HPLC/UHPLC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):

-

Ionization Mode: Run in both positive and negative ESI modes in separate acquisitions for comprehensive data.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Source Temperature: 120 °C.

-

Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and temperature of 350 °C.

-

-

Data Acquisition: Perform a full scan MS experiment to identify the molecular ion. Follow this with a targeted MS/MS experiment, selecting the predicted m/z of the molecular ion (192.01 or 194.03) as the precursor for collision-induced dissociation (CID).

Integrated Analytical Workflow

The confirmation of this compound's structure is not a linear process but an integrated workflow where data from orthogonal techniques (NMR and MS) are synthesized to build a conclusive case.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The predictive analysis presented in this guide provides a robust analytical framework for the characterization of this compound. The expected ¹H and ¹³C NMR spectra are defined by the unique electronic environments of the benzothiazole core and the acetic acid substituent. High-resolution mass spectrometry is anticipated to confirm the elemental composition, with a clear fragmentation pattern dominated by the loss of carbon dioxide in negative ion mode. By following the detailed protocols and leveraging the integrated workflow, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific outcomes.

References

- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.

- Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

- Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.

- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]

- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- PubChem. 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide-1,1-dioxide acetic acid.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. [Link]

- Chemistry LibreTexts. (2023).

- Goti, G., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- Mandal, M. K., & Chand, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.

- The Analytical Scientist. (2022).

- Clark, J. (2023).

- eGyanKosh. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Solubility profile of "4-Benzothiazoleacetic acid" in different solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Benzothiazoleacetic Acid

Authored by: A Senior Application Scientist

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of modern pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which successful therapeutic interventions are built. Among these, solubility stands as a paramount physicochemical characteristic, profoundly influencing an API's bioavailability, manufacturability, and ultimately, its clinical efficacy. A comprehensive understanding of an API's solubility profile across a spectrum of solvents is not merely an academic exercise; it is a critical-path activity that informs formulation strategies, predicts in vivo behavior, and mitigates late-stage development failures.

This technical guide is dedicated to the solubility profile of this compound, a heterocyclic compound of significant interest. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide will provide a robust framework for its characterization. By leveraging established principles of organic chemistry, analyzing the solubility of structurally analogous compounds, and detailing rigorous experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess and modulate the solubility of this compound.

Physicochemical Landscape of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a bicyclic aromatic benzothiazole core, which is inherently hydrophobic, fused to a polar acetic acid functional group. This amphiphilic nature dictates its solubility behavior, creating a delicate interplay between its ability to interact with polar and non-polar solvent systems.

The acetic acid moiety, with its capacity for hydrogen bond donation and acceptance, is the primary driver of solubility in polar protic solvents. Conversely, the larger, non-polar benzothiazole ring system will favor interactions with non-polar or weakly polar aprotic solvents through van der Waals forces and π-π stacking. The overall solubility in a given solvent will be determined by the energetic balance of these competing interactions.

A critical aspect to consider is the acidic nature of the carboxylic acid group. The solubility of this compound in aqueous media will be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[1] This pH-dependent solubility is a key consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Qualitative Solubility Profile: An Informed Estimation

Based on the structural motifs of this compound and the known solubility of similar compounds, a qualitative solubility profile can be predicted. This provides a valuable starting point for solvent selection in experimental studies. A structurally related compound, 2,1,3-benzothiadiazole-4-carboxylic acid, is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.[2] This suggests a similar trend for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both the polar carboxylic acid and the aromatic benzothiazole ring. |

| Polar Protic | Methanol, Ethanol | Likely Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderately Soluble | These solvents have a significant dipole moment and can engage in dipole-dipole interactions, leading to moderate dissolution. |

| Non-Polar | Dichloromethane (DCM), Toluene, Hexane | Sparingly Soluble to Insoluble | The low polarity of these solvents makes them poor at solvating the polar carboxylic acid group, leading to limited solubility. |

| Aqueous | Water | Slightly to Sparingly Soluble (at neutral pH) | The hydrophilic carboxylic acid group imparts some water solubility, but the large hydrophobic benzothiazole moiety significantly limits it. Solubility will increase at higher pH due to the formation of the carboxylate salt.[1] |

Experimental Determination of Solubility: A Methodological Deep Dive

To move beyond qualitative predictions, rigorous experimental determination of solubility is essential. Two primary methodologies are employed in pharmaceutical sciences: thermodynamic (equilibrium) solubility and kinetic solubility.[3]

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4] It is a critical parameter for understanding the intrinsic solubility of a drug substance and is the benchmark for formulation development. The "shake-flask" method is the most reliable and widely accepted technique for determining thermodynamic solubility.[5][6]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for an extended period (typically 24-72 hours).[7][8][9] This allows the system to reach equilibrium.

-

The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[9]

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PTFE).[6]

-

-

Quantification:

-

Accurately dilute the saturated solution with a suitable solvent.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10][13][14] While not a measure of true equilibrium, it provides a valuable indication of a compound's propensity to precipitate from a supersaturated solution.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Preparation of Stock Solution:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[13]

-

-

Assay Plate Preparation:

-

Incubation and Precipitation:

-

Mix the contents of the wells and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

-

-

Detection of Precipitation:

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]

-

-

Data Analysis:

-

The kinetic solubility is typically reported as the highest concentration at which no significant light scattering (precipitation) is observed.

-

Caption: Workflow for Kinetic Solubility Determination.

Causality in Experimental Design: Why These Choices Matter

The choice between thermodynamic and kinetic solubility assays is driven by the stage of drug development.[12] Kinetic solubility is ideal for early-stage screening due to its high throughput and low compound consumption.[13] However, it can overestimate solubility as it starts from a supersaturated solution.[5] Thermodynamic solubility, while more resource-intensive, provides the definitive equilibrium value necessary for later-stage development and formulation.[15]

The selection of solvents for solubility testing should be guided by the intended application. For preclinical studies, aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are crucial to mimic the physiological conditions of the gastrointestinal tract.[9] Organic solvents are important for assessing solubility for chemical synthesis, purification, and the development of non-aqueous formulations.[16]

Conclusion: A Pathway to Comprehensive Solubility Characterization

While a definitive, quantitative solubility profile for this compound requires empirical determination, this guide provides a comprehensive framework for such an investigation. By understanding the physicochemical properties of the molecule, leveraging qualitative predictions from analogous structures, and implementing robust experimental protocols, researchers can confidently characterize its solubility. This knowledge is not only fundamental to the successful development of this compound as a potential therapeutic agent but also serves as a testament to the pivotal role of solubility science in modern drug discovery.

References

- AxisPharm. Kinetic Solubility Assays Protocol. URL

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL

- BioDuro. ADME Solubility Assay. URL

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. URL

- Protocols.io. In-vitro Thermodynamic Solubility. URL

- PubMed. In vitro solubility assays in drug discovery. URL

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. URL

- Evotec. Thermodynamic Solubility Assay. URL

- Pharmaceutical Sciences.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. URL

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. URL

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). URL

- World Health Organiz

- Benchchem. An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. URL

- University of Calgary. Solubility of Organic Compounds. URL

- ResearchGate.

- Chemistry LibreTexts. 4.4 Solubility. URL

- ResearchGate. The solubility of benzoic acid in seven solvents.. URL

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. who.int [who.int]

- 10. enamine.net [enamine.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. evotec.com [evotec.com]

- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

Speculative Mechanisms of Action of 4-Benzothiazoleacetic Acid: A Technical and Investigative Guide for Drug Discovery Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] While the specific molecular mechanisms of 4-Benzothiazoleacetic acid remain to be definitively elucidated, its chemical structure suggests a high potential for therapeutic relevance. This guide synthesizes the available evidence from structurally related benzothiazole derivatives to speculate on plausible mechanisms of action for this compound. We present four core hypotheses: (1) inhibition of the NF-κB signaling pathway, (2) direct inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LO), (3) induction of apoptosis via oxidative stress and MAPK signaling, and (4) inhibition of tyrosine kinases. For each hypothesis, we provide the scientific rationale, a proposed signaling pathway, and a detailed experimental protocol for validation. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a structured framework for the investigation of this compound and other novel benzothiazole derivatives.

Introduction to the Benzothiazole Scaffold and this compound

The benzothiazole core, a fusion of a benzene ring and a thiazole ring, is a privileged scaffold in drug discovery.[5] Its planar structure and the presence of heteroatoms allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Clinically approved drugs such as Riluzole, used in the management of amyotrophic lateral sclerosis, underscore the therapeutic potential of this chemical class.[2][3]

This compound, the subject of this guide, possesses this core structure functionalized with an acetic acid group at the 4-position. This acidic moiety can significantly influence the compound's pharmacokinetic properties and its potential interactions with molecular targets, for instance, by forming salt bridges or hydrogen bonds within an enzyme's active site. Given the well-documented anti-inflammatory and anticancer properties of many benzothiazole derivatives, it is reasonable to hypothesize that this compound may operate through related mechanisms.[1][4][5]

Hypothesis 1: Inhibition of the NF-κB Signaling Pathway

2.1. Rationale and Supporting Evidence